

# Technical Support Center: Passivation of Metal Layers in TMAH Processing

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## Compound of Interest

Compound Name: Tetramethylammonium hydroxide

Cat. No.: B147489

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Tetramethylammonium hydroxide** (TMAH) processing and requiring passivation of metal layers.

## Troubleshooting Guides

This section provides solutions to common problems encountered during the passivation of metal layers in TMAH.

### Issue 1: Aluminum Layer Etching or Corrosion

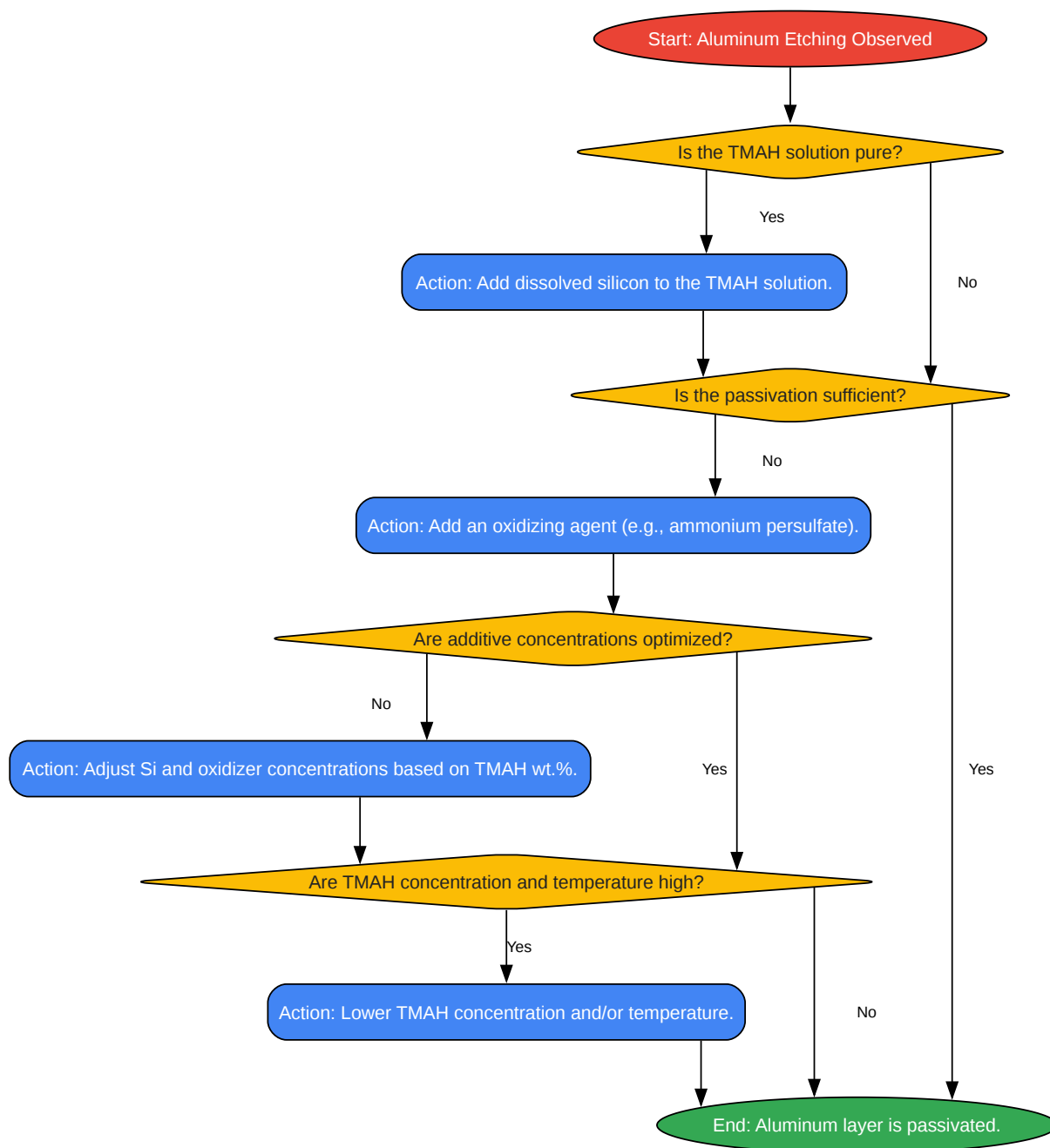
Symptoms:

- Visible thinning or removal of the aluminum layer.
- Pitting or rough surface on the aluminum metallization.
- Complete failure of aluminum interconnects.

Root Causes and Solutions:

Root Cause	Solution
Pure TMAH solution is highly corrosive to aluminum.	Modify the TMAH solution by adding dissolved silicon. The silicon in the solution forms a protective silicate layer on the aluminum surface. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Protective layer formation is not sufficient.	Add an oxidizing agent, such as ammonium persulfate ((NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub> ), to the silicon-doped TMAH solution. This promotes the formation of a stable aluminum oxide layer that passivates the surface. <a href="#">[1]</a> <a href="#">[2]</a>
Incorrect concentration of additives.	Optimize the concentration of dissolved silicon and ammonium persulfate. A common starting point is 5 wt.% TMAH with ≥1.4 wt.% dissolved silicon and 0.4-0.7 wt.% ammonium persulfate. For 10 wt.% TMAH, concentrations of ≥3.2 wt.% silicon and 1.2-2.0 wt.% ammonium persulfate have been shown to be effective. <a href="#">[2]</a>
High TMAH concentration and temperature.	Reduce the TMAH concentration and/or the processing temperature. Lower concentrations (e.g., 5 wt.%) and temperatures can decrease the etch rate of aluminum.

### Troubleshooting Workflow for Aluminum Etching



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Caption: Troubleshooting workflow for aluminum layer etching in TMAH.

## Issue 2: Metal Layer Delamination

### Symptoms:

- The metal layer peels or lifts off from the substrate.
- Loss of adhesion between the metal and the underlying layer.

### Root Causes and Solutions:

Root Cause	Solution
Poor adhesion of the metal layer.	Ensure proper surface preparation before metal deposition, including cleaning and the use of an appropriate adhesion layer (e.g., Ti or Cr for Au). [4]
Attack of the adhesion layer.	The adhesion layer (e.g., Ti or Cr) can be attacked by the TMAH solution, leading to the delamination of the top metal layer (e.g., Au). [4] Consider using a more resistant adhesion layer or a passivation technique that protects both the primary metal and the adhesion layer.
High stress in the deposited film.	Optimize deposition parameters to minimize residual stress in the metal film.
Gas evolution at the interface.	The chemical reaction between the metal and TMAH can produce gas (e.g., hydrogen), which can create pressure at the interface and lead to delamination. Passivating the metal surface can prevent this reaction.

## Frequently Asked Questions (FAQs)

### Aluminum Passivation

- Q1: Why is my aluminum layer being etched in TMAH?

- A1: Standard TMAH solutions are highly alkaline and will readily etch aluminum.[5] To prevent this, the TMAH solution needs to be modified to passivate the aluminum surface.
- Q2: How does adding silicon to TMAH protect aluminum?
  - A2: Dissolving silicon in the TMAH solution leads to the formation of silicate ions. These ions react with the aluminum surface to form a protective passivation layer, which is resistant to the alkaline etchant.[1][3]
- Q3: What is the role of ammonium persulfate in aluminum passivation?
  - A3: Ammonium persulfate is an oxidizing agent that promotes the growth of a dense aluminum oxide layer on the metal surface. This oxide layer further enhances the passivation and protection against TMAH.[1][2]
- Q4: What are the typical concentrations for additives to passivate aluminum in 5 wt.% TMAH?
  - A4: For a 5 wt.% TMAH solution, it is recommended to add at least 1.4 wt.% of dissolved silicon and 0.4-0.7 wt.% of ammonium persulfate to achieve effective aluminum passivation.[2]

## Other Metals (Copper, Titanium, Tungsten, Nickel)

- Q5: Can I use copper as a mask in TMAH?
  - A5: It is generally not recommended to use copper in TMAH as it is susceptible to etching. [6] However, for specific applications, passivation techniques involving the formation of a protective oxide or the use of corrosion inhibitors might offer some protection, though this is not a standard procedure for TMAH processing.
- Q6: How can I protect a titanium layer during TMAH etching?
  - A6: Titanium shows some resistance to TMAH, especially at temperatures below 80°C.[7] For enhanced protection, a thermal oxidation step to form a titanium dioxide (TiO<sub>2</sub>) layer on the surface can be performed. This oxide layer is more resistant to TMAH.[7]
- Q7: Is tungsten compatible with TMAH?

- A7: Tungsten can form a passivating oxide layer ( $\text{WO}_3$ ) in alkaline solutions, which can offer some protection.[8][9] However, the stability of this layer in TMAH at typical processing temperatures needs to be experimentally verified for your specific process.
- Q8: What about nickel passivation in TMAH?
  - A8: Nickel can be passivated by forming a nickel oxide layer. However, the effectiveness of this passivation in aggressive alkaline solutions like TMAH is limited. Oxidizing acids are typically used to form this passivating layer, which may not be compatible with all process flows.[10]

## Quantitative Data

Table 1: Etch Rates of Various Materials in Passivated TMAH Solutions

Material	TMAH Concentration (wt.%)	Additives	Temperature (°C)	Etch Rate	Reference(s)
Aluminum	5	1.4 wt.% Si + 0.4 wt.% (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub>	85	~0 nm/min	<a href="#">[2]</a> <a href="#">[7]</a>
Aluminum	10	3.2 wt.% Si + 1.2 wt.% (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub>	85	~0 nm/min	<a href="#">[7]</a>
Silicon (100)	5	1.4 wt.% Si + 0.4-0.7 wt.% (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub>	85	0.9 - 1.0 μm/min	<a href="#">[2]</a>
Silicon (100)	10	3.2 wt.% Si + 1.2-2.0 wt.% (NH <sub>4</sub> ) <sub>2</sub> S <sub>2</sub> O <sub>8</sub>	85	0.85 - 0.9 μm/min	<a href="#">[7]</a>
Silicon Dioxide (SiO <sub>2</sub> )	5	38 g/L Silicic Acid + 7 g/L AP	80	~80 Å/h	<a href="#">[8]</a>
Titanium	25	None	< 80	Low (not specified)	<a href="#">[7]</a>
Gold	5	1.6 wt.% Si	85	~0 Å/hr	<a href="#">[7]</a>
Copper	-	Not Recommended	-	High	<a href="#">[6]</a>
Nickel	-	Not Recommended	-	-	
Tungsten	-	Forms passive oxide, but data in TMAH is limited.	-	-	<a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

### Protocol 1: Preparation of Passivated TMAH Solution for Aluminum Protection

Objective: To prepare a TMAH solution that does not etch aluminum, suitable for silicon micromachining.

Materials:

- 25 wt.% TMAH solution
- Deionized (DI) water
- Silicon wafers or silicon powder
- Ammonium persulfate ( $(\text{NH}_4)_2\text{S}_2\text{O}_8$ )
- Heated magnetic stirrer
- Beaker and graduated cylinders

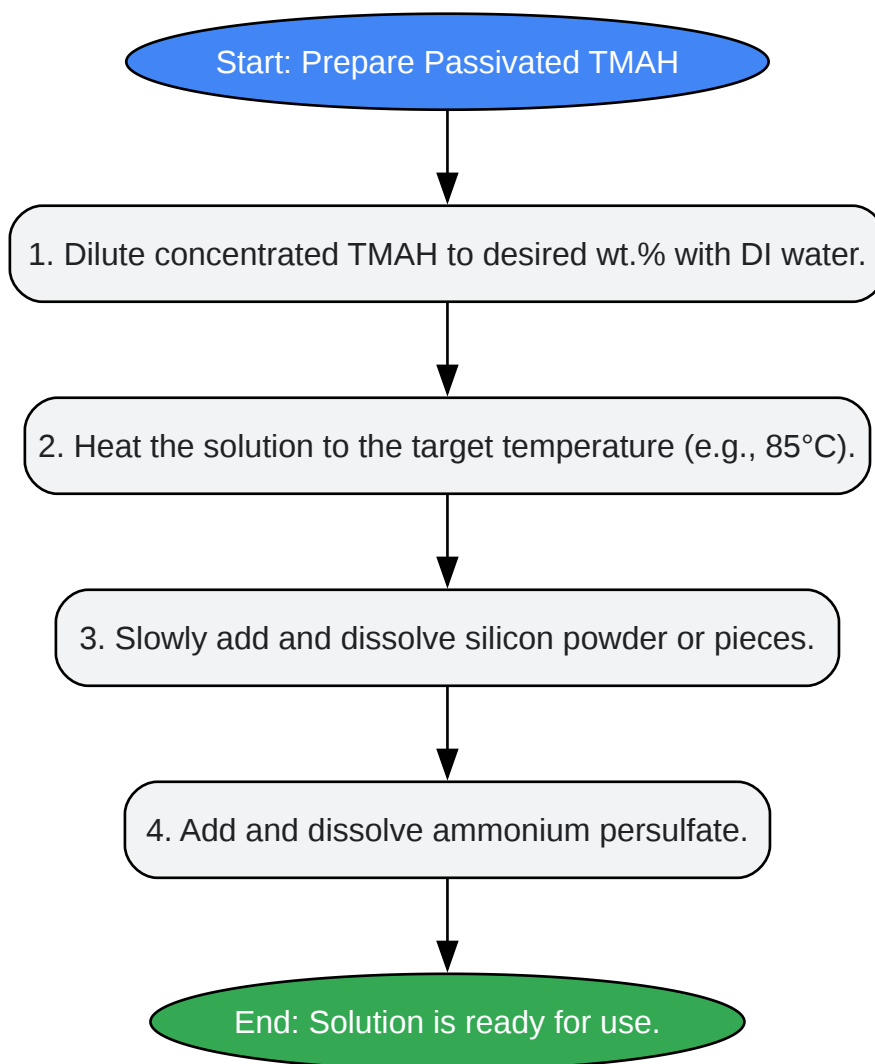
Procedure:

- Dilution of TMAH:
  - Calculate the required volumes of 25 wt.% TMAH and DI water to achieve the desired final concentration (e.g., 5 wt.% or 10 wt.%).
  - In a clean beaker, add the DI water first, then slowly add the concentrated TMAH while stirring. Caution: TMAH is corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
- Dissolving Silicon:
  - Heat the diluted TMAH solution to the target processing temperature (e.g., 85°C) on a hot plate with stirring.



- Slowly add silicon pieces or powder to the heated solution. The reaction can be vigorous and produce hydrogen gas. Ensure adequate ventilation.
- Continue stirring until the desired weight percentage of silicon is dissolved. This may take several hours.
- Adding Oxidizing Agent:
  - Once the silicon is fully dissolved, add the required amount of ammonium persulfate to the solution.
  - Stir until the ammonium persulfate is completely dissolved.
- Solution Ready for Use:
  - The passivated TMAH solution is now ready for your etching process.

Experimental Workflow Diagram



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